![molecular formula C11H10FN5O2S2 B2368638 2-[[5-[(4-氟苯基)氨基甲酰氨基]-1,3,4-噻二唑-2-基]硫烷基]乙酰胺 CAS No. 886935-11-1](/img/structure/B2368638.png)

2-[[5-[(4-氟苯基)氨基甲酰氨基]-1,3,4-噻二唑-2-基]硫烷基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

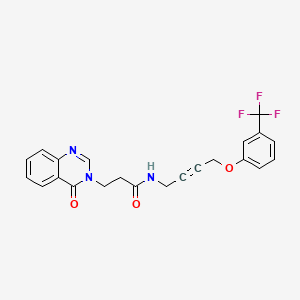

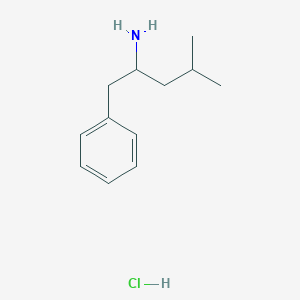

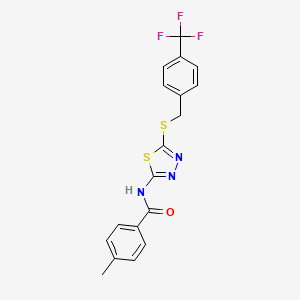

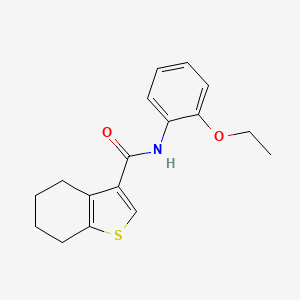

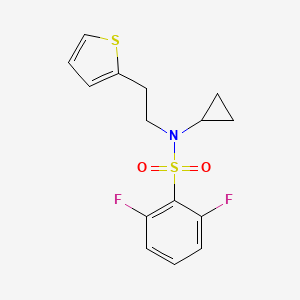

“2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide” is an organic compound with the molecular formula C11H10FN5O2S2. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .

Molecular Structure Analysis

The molecular structure of “2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide” includes a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The compound also contains a fluorophenyl group and a carbamoylamino group attached to the thiadiazole ring.

科学研究应用

在人体内的代谢和分布

与 2-[[5-[(4-氟苯基)氨基甲酰氨基]-1,3,4-噻二唑-2-基]硫烷基]乙酰胺 在结构上相似的化合物,例如各种磺酰胺和氨基甲酰氨基衍生物,被研究其在人体内的代谢和分布。这些研究通常旨在了解治疗剂的药代动力学,包括吸收、分布、代谢和排泄 (ADME) 概况。例如,阐明了 γ-氨基丁酸 A 型受体部分激动剂在人体中的代谢和分布,强调了了解代谢途径和单胺氧化酶-B 等酶在药物生物转化中的作用的重要性 (Shaffer et al., 2008)。

特殊人群的药代动力学

研究通常集中于特定患者人群(例如老年人或患有特定疾病的人群)中化合物的药代动力学,以优化给药方案并增强治疗效果。例如,研究了静脉注射扑热息痛在老年患者中的药代动力学,以了解衰老如何影响药物清除和暴露,从而指导在该人群中更安全、更有效地使用 (Liukas et al., 2011)。

药物代谢和潜在相互作用

调查药物的代谢和与其他物质的潜在相互作用对于识别不良反应和优化治疗策略至关重要。例如,研究了对乙酰氨基酚的代谢及其对性激素硫酸化作用的影响,提供了对广泛使用药物的作用机制和潜在副作用的见解 (Cohen et al., 2018)。

未来方向

The 1,3,4-thiadiazole nucleus, which is present in “2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide”, is a common and integral feature of a variety of natural products and medicinal agents . Therefore, it’s likely that future research will continue to explore the potential applications of 1,3,4-thiadiazole derivatives in various fields, including medicine and pharmacology.

作用机制

Target of Action

The primary targets of 2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound contains a 1,3,4-thiadiazole moiety, which is often associated with a wide range of biological activities .

Biochemical Pathways

Compounds containing the 1,3,4-thiadiazole moiety have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

As a research compound, it is likely that these properties are currently being investigated.

Result of Action

Given the biological activities associated with the 1,3,4-thiadiazole moiety, it is possible that this compound could have a range of effects at the molecular and cellular level .

属性

IUPAC Name |

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O2S2/c12-6-1-3-7(4-2-6)14-9(19)15-10-16-17-11(21-10)20-5-8(13)18/h1-4H,5H2,(H2,13,18)(H2,14,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWMDVVMHEQTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2368556.png)

![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)

![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)

![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)